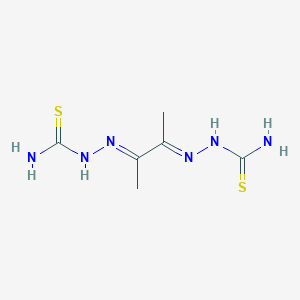

2,3-Butanedione dithiosemicarbazone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N6S2 |

|---|---|

Molecular Weight |

232.3 g/mol |

IUPAC Name |

[(E)-[(3E)-3-(carbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea |

InChI |

InChI=1S/C6H12N6S2/c1-3(9-11-5(7)13)4(2)10-12-6(8)14/h1-2H3,(H3,7,11,13)(H3,8,12,14)/b9-3+,10-4+ |

InChI Key |

AFKZAGKQOZCAIZ-LQIBPGRFSA-N |

SMILES |

CC(=NNC(=S)N)C(=NNC(=S)N)C |

Isomeric SMILES |

C/C(=N\NC(=S)N)/C(=N/NC(=S)N)/C |

Canonical SMILES |

CC(=NNC(=S)N)C(=NNC(=S)N)C |

Origin of Product |

United States |

Synthesis and Derivatization of 2,3 Butanedione Thiosemicarbazone Ligands

Synthetic Methodologies for 2,3-Butanedione (B143835) Thiosemicarbazones

The preparation of 2,3-butanedione thiosemicarbazones primarily involves condensation reactions and can be tailored to produce both symmetrical and unsymmetrical ligands.

Condensation Reactions with Thiosemicarbazide (B42300) Derivatives

The fundamental approach to synthesizing thiosemicarbazones is the condensation reaction between a carbonyl compound, in this case, 2,3-butanedione, and a thiosemicarbazide derivative. nih.govresearchgate.net This reaction typically involves refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol. acs.org The addition of a catalytic amount of acid, like acetic acid or hydrochloric acid, can facilitate the reaction. acs.orgrsc.org

The general reaction involves the nucleophilic attack of the primary amine group of the thiosemicarbazide on the carbonyl carbon of the diketone, followed by dehydration to form the characteristic C=N (imine) bond of the thiosemicarbazone. bath.ac.uk The versatility of this method allows for the synthesis of a wide range of thiosemicarbazone derivatives by using substituted thiosemicarbazides. nih.govmdpi.com For instance, reacting 2,3-butanedione with N(4)-methylthiosemicarbazide yields 2,3-butanedionebis(N(4)-methylthiosemicarbazone). ontosight.ai

Synthesis of Symmetrical and Unsymmetrical Bis(thiosemicarbazone) Ligands from 2,3-Butanedione

The synthesis of bis(thiosemicarbazone) ligands from 2,3-butanedione can result in either symmetrical or unsymmetrical products, depending on the reaction strategy.

Symmetrical bis(thiosemicarbazones) are typically prepared by reacting 2,3-butanedione with at least two equivalents of the same thiosemicarbazide derivative under acidic catalysis. ucl.ac.uk This one-pot reaction leads to the condensation of the thiosemicarbazide at both carbonyl groups of the diketone, yielding a symmetrical ligand. ucl.ac.uk

Unsymmetrical (dissymmetric) bis(thiosemicarbazones) present a greater synthetic challenge due to the need for sequential condensation with two different thiosemicarbazide derivatives. mdpi.com A common and effective strategy involves a stepwise approach. First, 2,3-butanedione is reacted with one equivalent of a specific thiosemicarbazide to form a mono(thiosemicarbazone) intermediate. ucl.ac.ukmdpi.commdpi.com This intermediate can often be isolated due to its precipitation from the reaction mixture. ucl.ac.uk To avoid the formation of symmetrical byproducts, an excess of 2,3-butanedione is sometimes used in this initial step. mdpi.com The isolated mono-adduct is then reacted with a second, different thiosemicarbazide under more forcing conditions, such as heating to reflux, to yield the desired unsymmetrical bis(thiosemicarbazone). rsc.orgucl.ac.ukmdpi.com For example, diacetyl-2-(4-methyl-3-thiosemicarbazone) can be reacted with 2,4-dimethyl-3-thiosemicarbazide to produce the unsymmetrical ligand, diacetyl-(2,4-dimethylthiosemicarbazone)-2-(4-methyl-3-thiosemicarbazone). mdpi.com

Optimized Synthesis Techniques for Enhanced Yields

Researchers have developed optimized techniques to improve the yields and purity of thiosemicarbazone ligands. One such method involves the transamination of a pre-existing bis-thiosemicarbazone derivative. This approach offers a facile and efficient synthetic route to new derivatives with functionalized pendant amines, potentially replacing more cumbersome multi-step syntheses. louisville.edu

Another optimization strategy focuses on controlling the reaction conditions to favor the formation of the desired product and minimize side reactions, such as the formation of cyclic byproducts. ucl.ac.uk For instance, in the synthesis of unsymmetrical bis(thiosemicarbazones), careful control of stoichiometry and reaction temperature is crucial. mdpi.commdpi.com The use of microwave irradiation has also been reported as a novel and efficient method for the synthesis of thiosemicarbazone derivatives. rsc.org

Ligand Characterization Methodologies

A comprehensive characterization of the synthesized 2,3-butanedione thiosemicarbazone ligands is essential to confirm their structure and purity. This is achieved through a combination of spectroscopic and elemental analysis techniques.

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

Infrared (IR) Spectroscopy is a fundamental tool for identifying the key functional groups present in thiosemicarbazones. The IR spectra typically show characteristic absorption bands for N-H stretching vibrations (around 3100-3400 cm⁻¹), the C=N (azomethine) group (around 1590-1625 cm⁻¹), and the C=S (thioamide) group. nih.govmdpi.comnih.gov The disappearance of the C=O stretching band of the starting diketone confirms the formation of the thiosemicarbazone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the molecular structure. In ¹H NMR spectra, the signals for the N-H protons are typically observed as singlets at downfield chemical shifts. mdpi.comnih.govekb.eg The protons of the methyl groups attached to the imine carbons also give characteristic signals. mdpi.commdpi.com In ¹³C NMR spectra, the resonance signals for the C=N and C=S carbons are key indicators of the thiosemicarbazone framework. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. Thiosemicarbazones typically exhibit absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions of the chromophoric groups, such as C=N and C=S. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized ligands and to gain insights into their fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) can provide the molecular ion peak (M⁺ or [M+H]⁺), confirming the expected molecular formula. rsc.orgnih.gov

Elemental Analysis

Elemental Analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the synthesized compound. nih.govmdpi.comnih.govtandfonline.com The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the purity and correct elemental composition of the ligand. mdpi.commdpi.com

Single-Crystal X-ray Diffraction

The molecular structures of various derivatives of 2,3-butanedione thiosemicarbazone have been determined using this technique. For instance, the dissymmetric ligand diacetyl-(2,4-dimethylthiosemicarbazone)-2-(4-methyl-3-thiosemicarbazone), referred to as HMeATSM, has been synthesized and its structure confirmed by single-crystal X-ray diffraction. mdpi.comresearchgate.net Analysis of its crystal structure provides valuable data on the conformation and bonding within this class of molecules. researchgate.net

In coordination complexes, these ligands demonstrate their versatility. When HMeATSM coordinates to a metal ion like nickel(II), it acts as a tetradentate monoanionic ligand, binding through two nitrogen atoms and two sulfur atoms (N2S2). mdpi.com The resulting nickel(II) complex exhibits a square-planar geometry. mdpi.com In contrast, when coordinated to zinc(II), the geometry is typically a distorted square-base pyramid. mdpi.com These structural determinations are crucial for understanding how the ligand framework adapts to the electronic preferences of different metal centers.

Below is a table summarizing representative crystallographic data for the HMeATSM ligand.

Interactive Table: Crystallographic Data for HMeATSM

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.234(3) |

| b (Å) | 8.997(3) |

| c (Å) | 10.540(4) |

| **α (°) ** | 77.29(3) |

| **β (°) ** | 83.01(3) |

| **γ (°) ** | 64.95(3) |

| **Volume (ų) ** | 688.5(4) |

| Z | 2 |

Tautomerism and Deprotonation Equilibria of 2,3-Butanedione Thiosemicarbazones

Thiosemicarbazones are known to exhibit tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. byjus.com In the case of 2,3-butanedione thiosemicarbazones, this primarily involves thione-thiol tautomerism within the thiosemicarbazide moiety, as well as keto-enol tautomerism in derivatives where a carbonyl group is present. researchgate.netscience.gov These tautomers exist in a dynamic equilibrium, and their relative populations can be influenced by factors such as the solvent and pH. nih.govgrafiati.com

The ability of these ligands to deprotonate is fundamental to their function as chelating agents in coordination chemistry. The deprotonated form of the thiosemicarbazone ligand typically coordinates to metal ions through the sulfur and one of the nitrogen atoms. nih.gov The acidity of the N-H proton adjacent to the sulfur atom is a key factor. The equilibrium between the neutral ligand (H₂L), the singly deprotonated form (HL⁻), and the doubly deprotonated form (L²⁻) is critical in the formation of metal complexes. The presence of a base, such as lithium hydroxide, is often used in synthesis to facilitate this deprotonation and subsequent complexation. mdpi.com

The general tautomeric and deprotonation equilibria can be represented as follows:

Interactive Table: Tautomeric and Deprotonation Equilibria

| Equilibrium Step | Description | General Representation |

|---|---|---|

| Thione-Thiol Tautomerism | Intramolecular proton transfer from the nitrogen to the sulfur atom, creating a thiol group. | R-NH-C(=S)-NH₂ ⇌ R-N=C(SH)-NH₂ |

| First Deprotonation | Loss of a proton, typically from the hydrazinic nitrogen, to form a monoanion. This is crucial for metal coordination. | H₂L ⇌ HL⁻ + H⁺ |

| Second Deprotonation | Loss of a second proton from the other thiosemicarbazone arm to form a dianion, allowing for tetradentate chelation. | HL⁻ ⇌ L²⁻ + H⁺ |

Coordination Chemistry of 2,3 Butanedione Dithiosemicarbazone Metal Complexes

Ligand-Metal Ion Interactions and Coordination Modes

The interaction between 2,3-butanedione (B143835) dithiosemicarbazone and metal ions is characterized by the ligand's ability to act as a multidentate chelating agent, adopting various coordination modes depending on the metal ion, reaction conditions, and the presence of other coordinating species.

2,3-Butanedione dithiosemicarbazone typically coordinates to metal ions through the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the azomethine group (C=N). mdpi.comsemanticscholar.org This N,S chelation results in the formation of stable five-membered rings, a common feature in the coordination chemistry of thiosemicarbazones. mdpi.comsemanticscholar.org

As a bis(thiosemicarbazone), the 2,3-butanedione derivative possesses two such N,S donor sets, enabling it to function as a tetradentate ligand. In this capacity, it can wrap around a single metal ion, coordinating with an N₂S₂ donor set. mdpi.com This mode of coordination creates a pseudo-macrocyclic effect, conferring high stability to the resulting complex through the formation of multiple chelate rings. mdpi.com For instance, in complexes with nickel(II) and zinc(II), a derivative of this compound acts as a tetradentate N₂S₂ ligand, forming three stable five-membered chelate rings with the metal center. mdpi.com

A key feature of thiosemicarbazones is their ability to coordinate to metal ions as either a neutral molecule or as a deprotonated, anionic species. mdpi.com The neutral ligand coordinates through the thione sulfur and azomethine nitrogen. However, upon deprotonation of the hydrazinic N-H group, the ligand is converted to its thiol tautomer, which then coordinates as a monoanionic or dianionic ligand. nih.gov

This deprotonation is often facilitated by adjusting the pH of the reaction medium or by the addition of a base. mdpi.com The resulting anionic ligand forms a stronger bond with the metal ion due to the increased electron density on the sulfur atom. Whether the ligand binds in a neutral or anionic form can significantly influence the geometry and stability of the final complex. For example, some thiosemicarbazone ligands have been shown to coordinate as mono-negative tridentate ligands in certain complexes, while acting as bi-negative tridentate ligands in others, highlighting the ligand's versatility. nih.gov

While less common than monomeric chelation, polydentate ligands like this compound have the potential to act as bridging ligands between two or more metal centers, leading to the formation of polynuclear or polymeric structures. mdpi.com In a bridging mode, different donor atoms of a single ligand molecule coordinate to separate metal ions. This can result in the formation of dimeric, oligomeric, or one-, two-, or three-dimensional coordination polymers. The specific bridging mode adopted can be influenced by the geometry of the ligand and the coordination preferences of the metal ion. Although specific examples for this compound are not extensively documented, the inherent structure of bis(thiosemicarbazones) provides the necessary framework to link multiple metal ions, potentially leading to materials with interesting magnetic or catalytic properties.

Structural Elucidation of this compound Metal Complexes

The precise structures of these metal complexes are determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques. These methods provide detailed insights into coordination geometries, bond lengths, and the electronic environment of the metal center.

Studies on complexes derived from 2,3-butanedione bis(thiosemicarbazone) have revealed distinct geometries depending on the metal ion. For example, a nickel(II) complex was found to have a square-planar geometry, which is consistent with its diamagnetic nature. mdpi.com In contrast, a similar zinc(II) complex exhibited a distorted square-base pyramidal geometry. mdpi.com X-ray analysis of an iron(III) complex with a related ligand showed a structure composed of the metal ion linked to two monoanionic thiosemicarbazone ligands. nih.gov These structural studies confirm the N₂S₂ coordination mode and provide valuable data on how bond lengths within the ligand, such as the C=S and C=N bonds, are altered upon complexation. mdpi.com

| Complex | Metal Ion | Coordination Geometry | Crystal System | Space Group | Reference |

|---|---|---|---|---|---|

| [Ni(MeATSM)]NO₃ | Ni(II) | Square-planar | Monoclinic | P2₁/n | mdpi.com |

| Zn(MeATSM)(OH₂) | Zn(II) | Distorted square-base pyramid | Triclinic | P-1 | mdpi.com |

| [FeL₂]Cl·2H₂O | Fe(III) | Distorted Octahedral | Triclinic | P-1 | nih.gov |

Spectroscopic methods are crucial for characterizing complexes both in the solid state and in solution. Changes in the spectra of this compound upon coordination provide strong evidence of complex formation and details about the nature of the ligand-metal bond. mdpi.comnih.govbenthamopenarchives.comnih.govsaudijournals.com

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=N), and ν(C=S) are observed. Upon complexation, the ν(N-H) band may diminish or disappear if deprotonation occurs. The ν(C=N) band often shifts to a lower frequency, indicating coordination through the azomethine nitrogen. A significant signature of coordination is the shift of the ν(C=S) band to a lower wavenumber, which results from the weakening of the C=S double bond upon coordination of the sulfur atom to the metal. saudijournals.com Concurrently, new bands appear at lower frequencies which are attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying these complexes, particularly those with diamagnetic metal centers like Ni(II) and Zn(II). mdpi.com In the ¹H NMR spectrum, the signal corresponding to the N-H proton disappears upon deprotonation and coordination. The chemical shifts of protons near the coordination sites (azomethine C-H and backbone methyl groups) typically shift downfield upon complexation. NMR can also be used to distinguish between different isomers or conformations of the complex in solution. tntech.edu

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and the coordination environment. The free ligand typically exhibits intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the molecule. nih.gov Upon complexation, these bands may shift (either bathochromically or hypsochromically). More importantly, new bands may appear in the visible region. These can be assigned to d-d transitions within the metal d-orbitals or to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer transitions, which are often responsible for the color of the complexes. nih.gov

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Metal Complexation | Reference |

|---|---|---|---|

| IR Spectroscopy | Sharp ν(N-H) band; Strong ν(C=S) band (~1276 cm⁻¹) | Disappearance or broadening of ν(N-H); Shift of ν(C=S) to lower frequency (1240-1270 cm⁻¹); Appearance of new M-N and M-S bands (400-600 cm⁻¹) | saudijournals.com |

| ¹H NMR Spectroscopy | Sharp signal for N-H proton | Disappearance of N-H signal upon deprotonation; Downfield shift of protons adjacent to coordination sites | mdpi.comtntech.edu |

| UV-Vis Spectroscopy | Intense intraligand π→π* and n→π* transitions in the UV region | Shift in intraligand bands; Appearance of new d-d and/or charge-transfer (LMCT/MLCT) bands in the visible region | nih.govnih.gov |

Geometrical Architectures of Metal Centers in this compound Complexes

The coordination of this compound and its derivatives to metal ions results in a variety of fascinating geometrical architectures. The final structure is influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of any substituents on the ligand.

Square Planar Geometries

Square planar geometry is a common coordination environment for d⁸ transition metal complexes, which includes ions like Ni(II), Pd(II), and Pt(II). In complexes with this compound, the ligand can act as a tetradentate N₂S₂ donor, wrapping around the metal center in a planar fashion. This arrangement is particularly favored by Ni(II), which readily forms square planar complexes with this ligand. mdpi.com The electronic and vibrational absorption spectra of some nickel complexes with thiosemicarbazone derivatives have been found to be consistent with a square-planar geometry. nih.gov

The d-orbital splitting in a square planar field is distinct from that in an octahedral or tetrahedral field. wikipedia.org The removal of two axial ligands from an octahedral geometry leads to a significant stabilization of the d_z² orbital. wikipedia.org This electronic stabilization contributes to the prevalence of this geometry for d⁸ metal ions. wikipedia.org

Table 1: Examples of Metal Complexes with this compound Exhibiting Square Planar Geometry

| Metal Ion | Ligand System | Key Structural Features |

| Ni(II) | Dissymmetric bis(thiosemicarbazone) | The nickel(II) ion is in a square-planar environment. mdpi.com |

| Ni(II) | Tetradentate thiosemicarbazone | Four-coordinated and adopts a square planar geometry. nih.gov |

| Cu(II) | 2-Furaldehyde thiosemicarbazone | Electronic spectra suggest a regular square planar geometry. |

Tetrahedral and Octahedral Configurations

While square planar is common for certain metals, tetrahedral and octahedral geometries are also frequently observed in complexes of this compound.

Tetrahedral Geometry: This geometry is often adopted by complexes with four-coordinate bonds, particularly when the ligands are large, like chloride ions. savemyexams.com The bond angles in a tetrahedral complex are typically around 109.5°. savemyexams.comsavemyexams.com In the context of thiosemicarbazone complexes, tetrahedral arrangements can occur, for instance, in some zinc(II) complexes where the ligand acts as a bidentate donor. The splitting of d-orbitals in a tetrahedral field is inverted compared to an octahedral field, with the e_g set being lower in energy than the t₂_g set. purdue.edu

Octahedral Geometry: Octahedral complexes are formed when the central metal ion is coordinated to six ligands. savemyexams.com This can be achieved with six monodentate ligands or with multidentate ligands like this compound. In some cases, the ligand can act as a tridentate NNS donor, and two such ligands coordinate to a metal center to form an octahedral complex. semanticscholar.org Additionally, solvent molecules or other co-ligands can occupy the remaining coordination sites to complete the octahedral sphere. For example, some Ni(II) complexes of 4-chromone-4-substituted-thiosemicarbazone have been found to have a distorted octahedral geometry. mdpi.com The stability of octahedral complexes is often greater than that of tetrahedral complexes due to a larger crystal field stabilization energy. mdpi.com

Table 2: Tetrahedral and Octahedral Configurations in Thiosemicarbazone Complexes

| Geometry | Metal Ion | Ligand System | Coordination Details |

| Tetrahedral | Zn(II) | Thiosemicarbazide (B42300) derivatives | Often displays tetrahedral environments. mdpi.com |

| Octahedral | Co(III) | Tridentate NNS thiosemicarbazone | Two ligands coordinate to form an octahedral geometry. semanticscholar.org |

| Distorted Octahedral | Ni(II) | 4-chromone-4-substituted-thiosemicarbazone | Single crystal X-ray diffraction revealed a distorted octahedral geometry. mdpi.com |

Distorted Geometries and Trigonal Bipyramidal Arrangements

Idealized geometries are not always observed in the solid state. Distortions from perfect square planar, tetrahedral, or octahedral symmetry are common and can arise from various factors, including steric hindrance from bulky substituents on the ligand or crystal packing forces.

Distorted Geometries: For instance, a zinc complex with a dissymmetric bis(thiosemicarbazone) ligand adopts a distorted square-base pyramid geometry. mdpi.com This distortion is influenced by the coordination mode and the planarity of the ligand. mdpi.com

Trigonal Bipyramidal Arrangements: A less common but significant geometry is the trigonal bipyramidal arrangement. In a specific case involving a zinc(II) complex with two bidentate 2,4-dimethyl-3-thiosemicarbazide ligands, the metal center was found to be in a trigonal bipyramidal environment. mdpi.com The equatorial positions were occupied by the two sulfur atoms and an oxygen atom from a coordinated water molecule, with the amine groups in the axial positions. mdpi.com This type of coordination environment is not frequently observed for thiosemicarbazide derivatives. mdpi.com Some Ni(II) complexes have also been reported to adopt a distorted trigonal bipyramidal geometry. science.gov

Reactivity and Transmetalation Strategies for this compound Complexes

The reactivity of metal complexes of this compound is a critical aspect of their chemistry, particularly in biological systems. One of the key reaction pathways is transmetalation, where the thiosemicarbazone ligand is transferred from one metal ion to another.

This process is highly dependent on the relative stability of the complexes and the kinetic lability of the metal-ligand bonds. For example, it has been shown that divalent complexes of di-2-pyridylketone thiosemicarbazone (a related class of ligands) with Mn(II), Ni(II), Cu(II), and Zn(II) can undergo transmetalation in the presence of Fe(II) to form the corresponding iron complex. nih.gov This suggests that the iron complexes are thermodynamically more stable under these conditions.

The facility of transmetalation can have significant biological implications. For instance, the anti-proliferative activity of some thiosemicarbazone complexes is linked to their ability to transmetalate with cellular copper or iron. rsc.org Complexes that readily undergo transmetalation to form redox-active iron or copper species can generate reactive oxygen species, leading to cellular damage. Conversely, kinetically inert complexes, such as those of Co(III) and Pd(II), show poor transmetalation and, consequently, lower biological activity in some assays. rsc.org

The reaction of thiosemicarbazone complexes with biological molecules like glutathione (B108866) (GSH) and metallothionein (B12644479) can also lead to ligand dissociation or transmetalation. rsc.org For example, Cu(II)-thiosemicarbazone complexes can be reduced to Cu(I) by GSH, which is then transferred to metallothionein. rsc.org

Influence of Ligand Substituents on Metal Complexation Behavior and Structural Outcomes

The introduction of substituents onto the this compound backbone can have a profound impact on the properties of the resulting metal complexes. These substituents can modify the electronic and steric properties of the ligand, which in turn influences the coordination geometry, stability, and reactivity of the metal complexes.

Electronic Effects: Electron-donating or electron-withdrawing groups on the ligand can alter the electron density on the donor atoms (nitrogen and sulfur), thereby affecting the strength of the metal-ligand bonds. This can influence the stability of the complex and its redox properties.

Steric Effects: The size and bulkiness of the substituents can play a significant role in determining the coordination geometry. Bulky substituents can create steric hindrance, preventing the formation of certain geometries and favoring others. For instance, an increase in the size of the substituent group on some nickel(II) thiosemicarbazone complexes was found to correlate with an increase in their antimalarial activity. semanticscholar.org

The number and type of substituents also affect the coordination mode of the ligand. semanticscholar.org Thiosemicarbazones can act as bidentate, tridentate, or tetradentate ligands, and the presence of specific substituents can favor one coordination mode over another, leading to different structural outcomes. nih.govmdpi.com For example, the coordination in mixed-ligand complexes of 1-phenyl-1,3-butanedione and N,N'-dimethyldithiocarbamate with various transition metals was found to occur through S₂O₂ chromophores for most metals, but through O₄ chromophores for the Fe(II) complex, highlighting the influence of the metal ion on the coordination preference. researchgate.netresearchgate.net

Advanced Computational and Theoretical Studies of 2,3 Butanedione Dithiosemicarbazone

Quantum Mechanical and Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful strategy for studying chemical reactions in large, complex systems like enzymes. mpg.de This approach treats the chemically active region (e.g., the ligand and the immediate active site residues) with computationally intensive but highly accurate quantum mechanics (QM), while the larger, surrounding environment (e.g., the rest of the protein and solvent) is described by more efficient molecular mechanics (MM) force fields. mpg.denih.govwikipedia.org This dual approach allows for the accurate modeling of electronic rearrangements during a reaction within a biological context. mpg.de The QM/MM methodology has become a cornerstone of computational enzymology, enabling the study of reaction mechanisms, prediction of mutational effects, and facilitation of drug design. nih.govcecam.org

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a system as a function of its geometry. nih.gov For a chemical reaction, the PES can be visualized as a topographic map where valleys correspond to stable molecules (reactants, intermediates, and products) and mountain passes represent transition states. yale.edu Mapping the PES allows chemists to identify the lowest energy path from reactants to products, known as the reaction coordinate, thereby elucidating the step-by-step reaction mechanism. yale.edusumitomo-chem.co.jp

By employing QM/MM methods, researchers can map the PES for processes involving 2,3-butanedione (B143835) dithiosemicarbazone within a complex biological environment. This involves systematically changing the coordinates of the reacting atoms (e.g., bond lengths and angles) in the QM region and calculating the energy at each point to trace the reaction pathway. nih.gov Such studies can reveal the precise sequence of bond-breaking and bond-forming events, the role of enzymatic residues in catalysis, and the geometry of transient species. walisongo.ac.id While specific PES mapping studies for 2,3-butanedione dithiosemicarbazone are not detailed in the available literature, this methodology is the standard approach for understanding its interactions and reactions, such as its mechanism of action within a target protein.

A key output of potential energy surface mapping is the energetic profile of the reaction. sumitomo-chem.co.jp This profile quantifies the relative energies of all reactants, intermediates, transition states, and products along the reaction coordinate. sumitomo-chem.co.jp The energy difference between the reactants and a transition state is the activation energy, a critical determinant of the reaction rate. sumitomo-chem.co.jp

QM/MM calculations provide these crucial energetic details for reactions involving this compound. By calculating the Gibbs free energy for each stationary point on the PES, a comprehensive energy diagram can be constructed. sumitomo-chem.co.jp This analysis helps to identify the rate-determining step of the reaction—the transition state with the highest energy barrier. sumitomo-chem.co.jp Furthermore, it allows for the quantitative comparison of different possible mechanistic pathways, determining which is the most energetically favorable. This information is vital for understanding its biological activity and for designing more efficient derivatives.

Molecular Dynamics Simulations for Putative Ligand Binding Modes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations are invaluable for assessing the stability of ligand binding modes predicted by molecular docking. nih.govnih.gov While docking provides a static snapshot of a potential protein-ligand interaction, MD simulations introduce dynamics, allowing researchers to observe whether a proposed binding pose is stable within a flexible, solvated protein environment. mdpi.comnih.gov

Studies have shown that MD simulations can effectively discriminate between correct and incorrect binding poses. nih.govnih.gov Typically, the ligand-protein complex is subjected to simulations for tens to hundreds of nanoseconds. mdpi.com A stable binding mode is characterized by the ligand maintaining its key interactions and position within the binding pocket, often measured by a low root-mean-square deviation (RMSD) relative to the starting pose. mdpi.com Research indicates that while a vast majority of native (experimentally confirmed) poses remain stable in simulations, a significant percentage of incorrect "decoy" poses are unstable and can be filtered out. nih.govnih.gov This makes MD simulation an effective filter to refine docking results before undertaking more computationally expensive free-energy calculations. nih.gov For a compound like this compound, MD simulations are essential to validate its putative binding modes with target proteins, providing a more realistic and dynamic picture of the interaction. biorxiv.org

| Pose Type | Description | Stability in MD Simulations | Implication for this compound |

|---|---|---|---|

| Native/Correct Pose | The experimentally verified binding mode of a ligand. | ~94-95% of native poses remain stable during simulation. nih.govnih.gov | An experimentally confirmed binding mode would be expected to show high stability in MD simulations. |

| Decoy Pose | An incorrect binding mode, often generated by docking algorithms. | ~38-56% of decoy poses can be identified as unstable and excluded by MD simulations. nih.govnih.gov | MD is a crucial validation step to filter out false-positive docking results for this ligand. |

Density Functional Theory (DFT) Applications in Ligand and Complex Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become one of the most popular and versatile methods in computational chemistry because it provides a good balance between accuracy and computational cost. wikipedia.org DFT is used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and stability of a molecule. researchgate.net

For this compound and its metal complexes, DFT calculations are essential for understanding their electronic behavior. acs.org These calculations can predict the geometry of the molecule and its complexes, analyze the nature of the chemical bonds, and determine how the electronic properties change upon coordination to a metal ion. acs.orgmdpi.com Properties such as electronegativity and chemical hardness, which are measures of a molecule's ability to attract electrons and its resistance to change in electron configuration, can be derived from the HOMO and LUMO energies. researchgate.net This information provides fundamental insights into the reactivity of the ligand and its potential as an electrocatalyst or in other applications driven by electron transfer. researchgate.net

| Property | Definition | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.1 eV | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.6 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.3 eV | Measures resistance to deformation of electron cloud; "soft" molecules are more reactive. researchgate.net |

Note: The values in this table are representative examples based on DFT calculations for related thiosemicarbazone systems and serve to illustrate the application of the theory.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational approaches have become central to modern SAR, allowing researchers to build predictive models that guide the design of new, more potent compounds. By systematically modifying the structure of a lead compound like this compound and calculating various physicochemical and electronic properties (descriptors), a quantitative structure-activity relationship (QSAR) model can be developed.

The process involves creating a library of virtual analogues of the parent molecule by altering substituents at various positions. kent.ac.uk For each analogue, computational methods like DFT are used to calculate descriptors such as the HOMO-LUMO gap, dipole moment, charge distribution, and lipophilicity (logP). These calculated descriptors are then correlated with experimentally measured biological activity using statistical methods. The resulting model can identify which structural features and electronic properties are critical for activity. nih.gov This allows for the in silico screening of new designs, prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties, thereby accelerating the drug discovery process. researchgate.net

| Derivative Modification | Calculated Descriptor (Example) | Hypothetical Effect on Activity | Rationale |

|---|---|---|---|

| Adding electron-donating groups (e.g., -CH3, -OCH3) to the thiosemicarbazide (B42300) moiety. | Increased EHOMO, smaller energy gap. | May increase activity. | Enhances electron-donating capacity, potentially improving interaction with a metal center or biological target. |

| Adding electron-withdrawing groups (e.g., -CF3, -NO2) to the thiosemicarbazide moiety. | Decreased EHOMO, altered charge distribution. | May increase or decrease activity. | Modifies the electronic profile, which could enhance binding to a specific pocket or alter redox properties. |

| Increasing size of alkyl groups on the backbone. | Increased lipophilicity (logP). | May increase cell permeability but could decrease binding affinity due to steric hindrance. | Balances membrane transport with the geometric fit in the target's active site. |

Mechanistic Insights into the Biological Activity of 2,3 Butanedione Dithiosemicarbazone and Its Metal Complexes

Cellular Uptake and Intracellular Transport Mechanisms of Metal Complexes

The entry of 2,3-butanedione (B143835) dithiosemicarbazone metal complexes into cells is a critical first step in their biological action. This process is governed by a combination of passive and active transport mechanisms, which can vary depending on the specific complex and cell type.

Passive Diffusion versus Facilitated (Protein-Carrier-Mediated) Mechanisms

Due to their often high lipophilicity, it has long been assumed that metal complexes of bis(thiosemicarbazones) like 2,3-butanedione dithiosemicarbazone primarily enter cells via passive diffusion. acs.org This process does not require cellular energy and involves the dissolution of the molecule within the phospholipid bilayer of the cell membrane, followed by its diffusion across to the other side. nih.gov Passive diffusion is driven by the concentration gradient of the substance, moving from an area of higher concentration to one of lower concentration. nih.govwikipedia.org This mechanism is generally effective for small, hydrophobic molecules. nih.gov

However, accumulating evidence suggests that the uptake of these complexes is more complex and may also involve facilitated diffusion. acs.org Facilitated diffusion is a type of passive transport that still relies on the concentration gradient but is mediated by membrane proteins, such as carrier proteins or channel proteins. nih.govwikipedia.org These proteins provide a pathway for polar and charged molecules to cross the hydrophobic membrane interior. nih.gov Studies on copper bis(thiosemicarbazonato) complexes have shown temperature-dependent uptake, which is consistent with an active or facilitated transport mechanism. acs.org Dose-response studies, however, have sometimes shown a lack of saturation at lower concentrations, which is more characteristic of passive diffusion. acs.org This has led to the hypothesis that these complexes may enter cells through a combination of both passive and facilitated transport mechanisms, with passive diffusion becoming more dominant at higher concentrations. acs.org

The structural characteristics of the bis(thiosemicarbazone) ligand, such as alkylation at the terminal nitrogen atoms, can alter the lipophilicity and cell permeability of the metal complex, thereby influencing its uptake mechanism. kcl.ac.uk For instance, zinc(II) complexes of bis(thiosemicarbazones) have been studied for their cellular uptake kinetics, with some showing rapid uptake. itn.pt

Active Cellular Efflux Pathways

Once inside the cell, the concentration of this compound metal complexes is not solely determined by uptake but also by active efflux mechanisms. acs.org Active transport moves substances against their concentration gradient and requires cellular energy in the form of ATP. byjus.com Research has indicated that copper from these complexes can be rapidly effluxed from cells through active, protein-mediated pathways. acs.org

Studies using metabolic inhibitors have provided evidence for active efflux. For example, treatment of cells with cycloheximide, a protein synthesis inhibitor, led to increased accumulation of copper delivered by bis(thiosemicarbazone) complexes, suggesting that proteins required for efflux were inhibited. acs.org Furthermore, energy depletion in cells has been shown to lead to the accumulation of these copper complexes, supporting the role of an energy-dependent efflux process. acs.org P-glycoprotein (P-gp), a well-known efflux transporter, has been shown to be modulated by copper bis(thiosemicarbazone) complexes, suggesting its potential involvement in their transport. nih.gov The specific complex can have differing effects; for instance, CuII(ATSM) was found to enhance P-gp expression and function, while CuII(GTSM) reduced them. nih.gov This highlights the importance of considering efflux pathways when evaluating the cellular accumulation and potential efficacy of these metal complexes. acs.org

Molecular Targets and Enzyme Inhibition Mechanisms

The biological effects of this compound and its metal complexes are exerted through their interaction with various molecular targets within the cell, leading to the inhibition of key enzymes.

Inhibition of Topoisomerase II-α by Metal Complexes

Topoisomerase II-α is a crucial enzyme involved in managing DNA topology during replication and transcription, making it a significant target for anticancer drugs. nih.gov Metal complexes of thiosemicarbazones have been identified as potent inhibitors of this enzyme. nih.govnih.gov Specifically, copper(II) complexes of α-heterocyclic thiosemicarbazones have been shown to act as catalytic inhibitors of topoisomerase II-α. nih.gov This means they interfere with the enzyme's catalytic cycle without being consumed in the process.

The inhibition of topoisomerase II-α by these metal complexes has been demonstrated to occur at micromolar concentrations, which are often significantly lower than the concentrations required for the free thiosemicarbazone ligands to exert a similar effect. nih.gov This underscores the importance of the metal ion in the inhibitory activity. The antiproliferative effects of these copper complexes in breast cancer cell lines have shown a positive correlation with their topoisomerase II-α inhibitory potency, suggesting that this enzyme is a key target in their anticancer mechanism. nih.gov For many of these transition metal complexes to be effective inhibitors, the ligand often acts as a monoanionic tridentate ligand, and the metal center adopts a square planar geometry. scirp.org

Covalent Inhibition Mechanisms of Cysteine Proteases (e.g., Cruzain)

Cysteine proteases are a class of enzymes that play vital roles in various physiological and pathological processes. nih.gov Thiosemicarbazones have been investigated as inhibitors of these enzymes, particularly those involved in parasitic diseases. google.com For example, cruzain, a cysteine protease from Trypanosoma cruzi (the parasite that causes Chagas disease), is a known target for such inhibitors. google.com

The inhibitory mechanism often involves the formation of a reversible covalent bond between the thiosemicarbazone and a cysteine residue in the active site of the protease. google.com The design of these inhibitors often involves creating rigid carbon skeletons that mimic the beta-sheet conformation of the natural substrates of these proteases, allowing them to fit well into the enzyme's active site. google.com This targeted interaction leads to the inactivation of the enzyme, thereby disrupting the parasite's life cycle.

Inhibition of Acetylcholinesterase and Glutathione-S-transferases

This compound and related compounds have also been shown to inhibit other important enzymes, including acetylcholinesterase (AChE) and glutathione-S-transferases (GSTs).

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. researchgate.net Certain thiosemicarbazone derivatives have demonstrated potent inhibitory activity against AChE. nih.govnih.gov For instance, some para-substituted thiosemicarbazones have shown IC₅₀ values in the micromolar range against AChE. nih.gov In silico docking studies have suggested that these compounds can form hydrogen bonds and other interactions with key residues in the active site of the enzyme, such as Glu202 and Ser203. nih.gov

Glutathione-S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (B108866) to a wide variety of xenobiotic and endogenous compounds. wikipedia.org Overexpression of GSTs is often associated with drug resistance in cancer cells. nih.gov Inhibition of GSTs is therefore a potential strategy to overcome this resistance. nih.govnih.gov Plant polyphenolic compounds like ellagic acid and curcumin (B1669340) have been shown to inhibit various human GST isoforms with IC₅₀ values in the low micromolar range. nih.gov The mode of inhibition is often mixed or uncompetitive. nih.gov While direct studies on this compound's effect on GSTs are less common, the general class of thiosemicarbazones and their metal complexes are known to interact with sulfur-containing molecules like glutathione, suggesting a potential for GST inhibition. wikipedia.org GSTs can also function as binding proteins, and this binding can lead to enzyme inhibition. mdpi.com

Interactive Data Tables

Table 1: Cellular Uptake and Efflux of Bis(thiosemicarbazone) Copper Complexes

| Complex | Cell Line | Key Finding | Implied Mechanism |

| CuII(atsm) | hCMEC/D3 | Enhanced P-gp expression and function | Active Efflux Modulation |

| CuII(gtsm) | hCMEC/D3 | Reduced P-gp expression and function | Active Efflux Modulation |

| CuII(btsc)s | U87MG & M17 | Temperature-dependent uptake | Facilitated or Active Uptake |

| CuII(btsc)s | U87MG & M17 | Energy depletion led to accumulation | Active Efflux |

| CuII(btsc)s | U87MG & M17 | Cycloheximide increased accumulation | Protein-mediated Efflux |

Table 2: Enzyme Inhibition by Thiosemicarbazone Derivatives and their Metal Complexes

| Compound/Complex Class | Target Enzyme | Observed Effect | IC₅₀ Values (where available) |

| Cu(II)-thiosemicarbazonato complexes | Topoisomerase II-α | Catalytic inhibition | 0.3–7.2 μM |

| Thiosemicarbazones | Cysteine Proteases (e.g., Cruzain) | Covalent inhibition | Not specified |

| Para-substituted thiosemicarbazones | Acetylcholinesterase (AChE) | Potent inhibition | 110.19 ± 2.32 to 160.04 ± 0.02 μM |

| Plant Polyphenols (e.g., Ellagic Acid, Curcumin) | Glutathione-S-transferases (GSTs) | Mixed and uncompetitive inhibition | 0.04 to 5 μM |

Cellular Responses and Signaling Pathways Induced by this compound Complexes

Metal complexes of this compound and its derivatives trigger a variety of cellular responses and modulate intricate signaling pathways. These compounds are recognized for their ability to influence cell fate through mechanisms such as the induction of programmed cell death and the generation of oxidative stress. The specific cellular outcomes can be further influenced by the genetic context of the cells, including the status of key tumor suppressor genes.

Induction of Apoptosis and Autophagy

Metal complexes of dithiosemicarbazones are known to initiate apoptosis, or programmed cell death, a critical process in tissue homeostasis and the elimination of damaged cells. The induction of apoptosis by these complexes can be mediated through various signaling cascades. For instance, some copper complexes have been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and survivin, leading to the activation of the apoptotic pathway. researchgate.net

In addition to apoptosis, these compounds can also induce autophagy, a cellular process involving the degradation of cellular components through lysosomes. Autophagy can have a dual role, either promoting cell survival under stress or leading to a form of programmed cell death. nih.govnih.gov Some copper complexes have been observed to stimulate autophagic processes in cancer cells. researchgate.net The interplay between apoptosis and autophagy is complex; for example, autophagy can be a precursor to apoptosis, with the cleavage of autophagy-related proteins by caspases shifting the balance towards cell death. nih.gov The induction of autophagy by certain copper compounds has been linked to the generation of reactive oxygen species (ROS), which can in turn trigger apoptosis. researchgate.net

| Cellular Process | Key Proteins/Factors Involved | Role of Dithiosemicarbazone Complexes |

| Apoptosis | Bcl-2 family proteins, Caspases | Downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and cell death. researchgate.net |

| Autophagy | Beclin-1, LC3 | Stimulation of autophagic vacuole formation. researchgate.net Can be a survival or death mechanism. nih.govnih.gov |

| Crosstalk | BH3-only proteins, Calpains, Caspases | Autophagy can precede and contribute to apoptosis. nih.gov ROS generation by complexes can link autophagy to apoptosis. researchgate.net |

Role of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A significant mechanism underlying the biological activity of this compound complexes is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause damage to cellular components like DNA, proteins, and lipids when present in excess. mdpi.comfrontiersin.org

Cancer cells often exhibit higher baseline levels of ROS compared to normal cells, making them more vulnerable to further increases in oxidative stress. nih.gov Dithiosemicarbazone complexes, particularly those with iron and copper, can participate in redox reactions that generate ROS. nih.gov This can occur through mechanisms like the Fenton reaction. nih.gov The resulting oxidative stress can disrupt mitochondrial function and deplete cellular antioxidants like glutathione, ultimately leading to cell death. nih.gov This selective targeting of cells with higher intrinsic oxidative stress contributes to the anticancer potential of these compounds. nih.gov

| ROS Source | Mechanism | Consequence |

| Mitochondria | Electron transport chain | ATP generation, but also ROS leakage. mdpi.com |

| NADPH Oxidases (NOXs) | Enzymatic production of superoxide | Cellular signaling, but can lead to oxidative stress. mdpi.com |

| Metal Complexes | Fenton-like reactions | Generation of highly reactive hydroxyl radicals. nih.gov |

Differential Cellular Effects based on Genetic Background (e.g., p53 status)

The cellular response to treatment with this compound complexes can be significantly influenced by the genetic makeup of the cell, particularly the status of the tumor suppressor protein p53. tocris.com The p53 protein plays a crucial role in orchestrating cellular responses to stress, including DNA damage, by inducing cell cycle arrest, senescence, or apoptosis. tocris.comnih.gov

In cells with functional, or wild-type, p53, the cellular stress induced by these complexes can activate p53-dependent pathways, leading to apoptosis. nih.gov However, in cancer cells where p53 is mutated or absent, the response to these compounds may be altered. The intricate network of p53 and its related family members, such as p73, can lead to varied outcomes. Different isoforms of p53 can interact with and modulate the activity of p73, which can also induce apoptosis. nih.gov For instance, some p53 isoforms can inhibit the apoptotic function of TAp73, while others may enhance it. nih.gov This highlights the complexity of predicting cellular responses based on p53 status alone and underscores the importance of considering the entire p53 family network.

Neuroprotective Mechanisms of Zinc Complexes of 2,3-Butanedione Bis(thiosemicarbazones)

Zinc complexes of 2,3-butanedione bis(thiosemicarbazones) have demonstrated significant neuroprotective effects, particularly in the context of ischemia-related neurodegeneration. nih.govjst.go.jp This neuroprotection is largely attributed to their ability to modulate glutamatergic neurotransmission, a key pathway involved in neuronal excitotoxicity.

Modulation of Glutamatergic Neurotoxicity

Excessive stimulation of glutamate (B1630785) receptors, a phenomenon known as glutamatergic neurotoxicity, is a major contributor to neuronal damage in conditions like stroke. nih.gov Zinc ions themselves are known to play a modulatory role in glutamatergic neuron activity. nih.govnih.gov The zinc complex of 2,3-butanedione bis(N4-dimethylthiosemicarbazone), also known as Zn-ATSM2, has been shown to protect cultured hippocampal neurons from glutamate-induced toxicity. nih.govjst.go.jp This protective effect is specific to glutamate- and NMDA-induced neurotoxicity, as the complex did not show a similar effect against kainite-induced cytotoxicity. nih.gov This suggests a targeted interaction with specific components of the glutamatergic signaling pathway. Furthermore, zinc has been shown to inhibit both the uptake and the release of glutamate by glial cells, which could contribute to its neuromodulatory and neuroprotective roles. nih.gov

Blockade of N-Methyl-D-Aspartate (NMDA) Receptor-Mediated Ca2+ Influx

The primary mechanism behind the neuroprotective action of Zn-ATSM2 appears to be the blockade of N-Methyl-D-Aspartate (NMDA) receptor-mediated calcium (Ca2+) influx. nih.gov The overactivation of NMDA receptors by glutamate leads to an excessive influx of Ca2+ into neurons, triggering a cascade of events that result in cell death. nih.govnih.gov

Studies have demonstrated that Zn-ATSM2 significantly reduces the glutamate-induced uptake of Ca2+ in hippocampal neurons. nih.gov This suggests that the complex, or the zinc it delivers, directly or indirectly interferes with the function of the NMDA receptor channel. Zinc ions are known to bind to specific sites on NMDA receptors, leading to their inhibition. nih.govnih.govnih.gov By blocking this excessive Ca2+ entry, the zinc complex effectively mitigates the downstream neurotoxic effects of glutamate overstimulation. nih.gov

| Compound/Ion | Target | Mechanism of Action | Outcome |

| Zn-ATSM2 | Glutamate- and NMDA-induced neurotoxicity | Protects cultured hippocampal neurons. nih.gov | Neuroprotection nih.govjst.go.jp |

| Zn-ATSM2 | NMDA receptor-mediated Ca2+ influx | Significantly decreases glutamate-induced Ca2+ uptake. nih.gov | Blockade of excitotoxicity nih.gov |

| Zinc ions (Zn2+) | NMDA receptors | Bind to specific sites, inhibiting receptor function. nih.govnih.govnih.gov | Modulation of glutamatergic activity nih.govnih.gov |

Superoxide Dismutase-like Activity of Copper Complexes

The intrinsic biological activity of this compound and its analogues can be significantly modulated through coordination with metal ions, particularly copper. Certain copper(II) complexes of thiosemicarbazones have been shown to exhibit superoxide dismutase (SOD)-like activity, which is crucial for mitigating the detrimental effects of superoxide radicals in biological systems. Superoxide dismutase is an essential endogenous antioxidant enzyme that catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Research has been conducted to develop low-molecular-weight mimics of SOD that can readily permeate cell membranes. In this context, copper(II) complexes of bis(thiosemicarbazones) have been investigated for their potential as SOD-like drugs. nih.gov One notable example is Copper(II)[2,3-butanedionebis(N⁴-methylthiosemicarbazone)], which has demonstrated effective SOD-like activity. nih.gov This particular complex was found to be stable and capable of crossing cell membranes, including the blood-brain barrier, allowing it to distribute rapidly to various tissues. nih.gov The stability and membrane penetrability of such complexes are critical attributes for their potential therapeutic applications, as they enable the compound to reach intracellular sites where superoxide radicals are generated. nih.gov The SOD-like activity of these copper complexes is a key aspect of their broader biological profile, contributing to their antioxidant and cell-protective properties. researchgate.net

The mechanism of SOD-like activity in these copper complexes involves the cyclic reduction and oxidation of the copper ion, which facilitates the dismutation of the superoxide radical. The effectiveness of this catalytic cycle is influenced by the coordination environment of the copper ion, which is determined by the structure of the thiosemicarbazone ligand.

Broad-Spectrum Antibacterial and Antifungal Activities

Thiosemicarbazones and their metal complexes, including those derived from 2,3-butanedione, are recognized for their wide-ranging antimicrobial properties. nih.govnih.gov The chelation of the thiosemicarbazone ligand to a metal center often results in enhanced biological activity compared to the free ligand. nih.gov This enhancement is frequently attributed to Tweedy's chelation theory, which posits that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex. This, in turn, facilitates the compound's ability to cross the microbial cell membrane.

The antibacterial and antifungal efficacy of this compound derivatives and their metal complexes has been evaluated against a variety of pathogenic microorganisms. daneshyari.comnih.gov These compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govdaneshyari.com The spectrum of activity is influenced by the specific substituents on the thiosemicarbazone backbone and the nature of the coordinated metal ion. daneshyari.comnih.gov For instance, certain diorganotin(IV) complexes of dissymmetric thiosemicarbazone/3-hydroxy-2-naphthohydrazone ligands derived from 2,3-butanedione have shown the ability to inhibit the growth of bacteria and fungi to varying degrees. nih.gov Studies have indicated that Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, can be particularly sensitive to these types of compounds. daneshyari.comnih.gov

The antimicrobial action of these compounds is multifaceted. It is believed to involve the disruption of cellular proteins and enzymes by binding to them, interference with DNA synthesis, and the alteration of cell membrane permeability. The presence of the metal ion can also contribute to the generation of reactive oxygen species, which can induce oxidative stress and lead to microbial cell death. The broad-spectrum nature of this activity makes these compounds interesting candidates for the development of new antimicrobial agents to combat drug-resistant pathogens. ekb.egnih.gov

Table 1: Antibacterial Activity of a Thiosemicarbazone Ligand and its Copper Complexes

| Compound/Strain | Escherichia coli | Salmonella abony | Staphylococcus aureus | Bacillus cereus |

|---|---|---|---|---|

| MIC (μg/ml) | MIC (μg/ml) | MIC (μg/ml) | MIC (μg/ml) | |

| Ligand (HL)* | >30 | >30 | >30 | >30 |

| [Cu(L)(Cl)]·C₂H₅OH | 1.5 | 3.0 | 3.0 | 1.5 |

| [Cu(L)₂]·H₂O | 3.0 | 6.0 | 3.0 | 3.0 |

| [Cu(L)(Br)]·H₂O·CH₃OH | 1.5 | 3.0 | 3.0 | 1.5 |

| [Cu(L)(NO₃)]·2C₂H₅OH | 3.0 | 6.0 | 3.0 | 3.0 |

| Furacillinum (standard) | 1.5 | 3.0 | 1.5 | 1.5 |

*Data derived from a study on 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone 4-ethyl-thiosemicarbazone and its complexes. nih.gov

**Table 2: Antifungal Activity of Copper Complexes against *Candida albicans***

| Compound | MIC (μg/ml) |

|---|---|

| [Cu(L)(Cl)]·C₂H₅OH | 1.5 |

| [Cu(L)₂]·H₂O | 3.0 |

| [Cu(L)(Br)]·H₂O·CH₃OH | 1.5 |

| [Cu(L)(NO₃)]·2C₂H₅OH | 4.0 |

| Nystatin (standard) | 1.5 |

*Data derived from a study on 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone 4-ethyl-thiosemicarbazone and its complexes. nih.gov

Applications of 2,3 Butanedione Dithiosemicarbazone in Specialized Fields

Development of Radiopharmaceutical and Molecular Imaging Agents

2,3-Butanedione (B143835) dithiosemicarbazone and its derivatives are pivotal in the field of nuclear medicine, primarily as ligands for creating radiopharmaceuticals used in molecular imaging techniques like Positron Emission Tomography (PET). The ability of the dithiosemicarbazone backbone to chelate (bind to) radiometals in a stable complex is crucial for these applications.

One of the most significant applications is in the imaging of hypoxic tissues, which are regions of low oxygen that are characteristic of many solid tumors. nih.gov The copper-64 ([⁶⁴Cu]) complex of a closely related derivative, 2,3-butanedione bis(N⁴-methylthiosemicarbazone) ([⁶⁴Cu]Cu-ATSM), is a well-studied PET imaging agent that is selectively trapped in hypoxic cells. nih.govmdpi.comresearchgate.netmdpi.com This trapping mechanism allows for the non-invasive visualization and quantification of tumor hypoxia, which can be critical for planning cancer therapies. nih.gov

Researchers have explored analogues of [⁶⁴Cu]Cu-ATSM to improve imaging properties. Studies on isolated rat hearts have shown that the unsubstituted parent complex, [⁶⁴Cu]Cu-ATS (derived from 2,3-Butanedione dithiosemicarbazone), exhibits a significantly higher hypoxic-to-normoxic contrast ratio (14:1) compared to [⁶⁴Cu]Cu-ATSM (8:1). nih.govnih.gov This suggests that the parent compound may offer greater sensitivity for detecting hypoxic tissues. nih.govnih.gov The development of these tracers involves radiolabeling the ligand with a radioisotope, such as ⁶⁴Cu, which has a 12.7-hour half-life suitable for PET imaging. nih.govsnmjournals.org

Beyond copper, thiosemicarbazones derived from 2,3-butanedione are also used to form complexes with other radioisotopes, including Technetium-99m (⁹⁹ᵐTc), for potential applications in Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov These ligands are considered versatile because their structure can be modified to tune the properties of the final radiopharmaceutical. scispace.comresearchgate.net

| Radiotracer | Radioisotope | Application/Target | Key Research Finding | Reference |

|---|---|---|---|---|

| [⁶⁴Cu]Cu-ATSM | Copper-64 (⁶⁴Cu) | PET imaging of tumor hypoxia | Selectively retained in hypoxic cells, allowing for non-invasive imaging of tumors. | mdpi.comresearchgate.netmdpi.com |

| [⁶⁴Cu]Cu-ATS | Copper-64 (⁶⁴Cu) | PET imaging of cardiac hypoxia | Demonstrated a higher hypoxic-to-normoxic contrast ratio (14:1) than the methylated derivative in ex vivo studies. | nih.govnih.gov |

| [⁶⁴Cu]Cu-CTS | Copper-64 (⁶⁴Cu) | PET imaging of cardiac hypoxia | Showed superior pharmacokinetics and higher contrast for identifying compromised but salvageable myocardium compared to [⁶⁴Cu]Cu-ATSM. | snmjournals.orgnih.gov |

| ⁹⁹ᵐTc-Complexes | Technetium-99m (⁹⁹ᵐTc) | SPECT Imaging | Bis(thiosemicarbazone) ligands are investigated for creating ⁹⁹ᵐTc-based imaging agents, though specific agents are less established than copper analogues. | nih.gov |

Advanced Materials Science Applications

The chemical properties of this compound and its metal complexes make them valuable in materials science, particularly for environmental applications and nanotechnology.

Photocatalytic Systems for Environmental Remediation

Metal complexes of bis(thiosemicarbazones) are being explored as photocatalysts for breaking down organic pollutants in water. mdpi.comnih.gov While research on this compound itself is emerging, studies on related nickel(II) bis(thiosemicarbazone) complexes have demonstrated their ability to degrade dyes like methyl orange under light irradiation. mdpi.comresearchgate.net

The photocatalytic mechanism involves the metal complex absorbing light, which excites its electrons to form electron-hole pairs. mdpi.com These can then react with water and oxygen to produce highly reactive hydroxyl and superoxide (B77818) radicals, which attack and mineralize the organic pollutant molecules into less harmful substances. mdpi.com The efficiency of this process can be tuned by modifying the chemical structure of the thiosemicarbazone ligand. mdpi.comresearchgate.net Some nickel complexes have shown superior degradation efficiency compared to other previously reported nickel-based catalysts. mdpi.comresearchgate.net Furthermore, these complexes are also being investigated for their potential to act as photocatalysts in water-splitting reactions to produce hydrogen, a clean fuel source. mdpi.comresearchgate.net

| Catalyst Type | Pollutant | Key Research Finding | Reference |

|---|---|---|---|

| Nickel(II) bis(thiosemicarbazone) complexes | Methyl Orange | Complexes act as effective photocatalysts, degrading the dye under light irradiation. Efficiency is linked to the ligand structure. | mdpi.comresearchgate.net |

| Copper(II) heterocyclic thiosemicarbazone complexes | Methylene Blue | Used as precursors to create Cu₉S₅ nanoparticles, which showed degradation rates up to 80.0% under UV light. | mdpi.comconsensus.app |

| Various metal thiosemicarbazone complexes | Methylene Blue | Copper(II) complexes showed the highest degradation efficiency (~88.8%) compared to cobalt and nickel complexes. | nih.gov |

| Nickel(II) complexes on porous materials | Methylene Blue | Immobilizing a Ni complex onto acid-functionalized MCM-48 resulted in 92% degradation in 15 minutes. | researchgate.net |

Functionalization of Nanoparticles

Thiosemicarbazones, including this compound, serve as versatile ligands for the functionalization of nanoparticles (NPs). preprints.orgpreprints.org This process involves attaching the thiosemicarbazone molecule to the surface of a nanoparticle, such as one made of iron oxide (Fe₃O₄) or silver (Ag), to impart specific chemical or biological functions. preprints.orgmdpi.com

This functionalization is a key strategy in nanochemistry for developing advanced materials for biomedical applications. preprints.org For instance, iron oxide nanoparticles conjugated with a thiosemicarbazone derivative have been synthesized and studied. nih.govnih.govresearchgate.net The resulting nanocomposite (Fe₃O₄@Glu/BTSC) demonstrated greater anti-proliferative effects against lung cancer cells than either the nanoparticle or the thiosemicarbazone alone, highlighting the synergistic effect of the conjugation. nih.govnih.gov The thiosemicarbazone provides the therapeutic action, while the nanoparticle serves as a delivery vehicle. nih.gov

The modular synthesis of thiosemicarbazones allows for the introduction of various functional groups, which can act as anchors to covalently bind to the nanoparticle surface. preprints.orgmdpi.com Groups like phosphonates or catechols can be incorporated into the thiosemicarbazone structure to facilitate strong anchoring to iron oxide or titanium dioxide nanoparticles. mdpi.com This approach is used to create multimodal probes, such as combining the magnetic properties of iron oxide NPs for MRI with a PET radioisotope chelated by the thiosemicarbazone. mdpi.com

| Nanoparticle Type | Functionalizing Ligand/Complex | Application | Key Research Finding | Reference |

|---|---|---|---|---|

| Iron Oxide (Fe₃O₄) | 5-bromosalicylaldehyde thiosemicarbazone (BTSC) via a glutamic acid linker | Anticancer agent | The conjugated nanoparticle (Fe₃O₄@Glu/BTSC) showed higher efficacy against A549 lung cancer cells (IC₅₀ = 166.77 µg/mL) than the individual components. | mdpi.comnih.govnih.gov |

| Silver (Ag) | Thiosemicarbazide (B42300) via a glutamine linker | Anticancer agent | The functionalized Ag NPs were significantly more toxic to colon cancer cells (IC₅₀ = 88 µg/mL) than to normal cells. | mdpi.comnih.gov |

| Copper Oxide (CuO) | Thiosemicarbazone via a glutamic acid linker | Anticancer agent | The CuO@glu/TSC conjugate showed dose-dependent activity against the MCF-7 breast cancer cell line (IC₅₀ = 133.97 g/mL). | mdpi.com |

| Iron Oxide (Fe₃O₄) | Thiosemicarbazones with phosphonate (B1237965) groups | Anchoring to nanoparticle surfaces | Phosphonate groups are identified as suitable anchors for attaching thiosemicarbazone ligands to iron oxide nanoparticles. | mdpi.com |

Analytical Methodologies and Ligand Development

The inherent chemical structure of this compound makes it an excellent chelating ligand, which is foundational to its use in developing new analytical methods and coordination compounds. nih.govtntech.edu Thiosemicarbazones are classified as versatile bifunctional ligands because they possess multiple nitrogen and sulfur donor atoms that can coordinate with a wide range of metal ions. rsc.org

This chelating ability allows for the synthesis of stable metal complexes with elements like copper, nickel, zinc, and palladium. nih.govosti.gov The resulting complexes often exhibit distinct properties, such as high thermal stability and specific geometries (e.g., square-planar or octahedral), which are determined by the metal ion. researchgate.netnih.gov The synthesis process often involves reacting the thiosemicarbazone ligand with a metal salt in a suitable solvent like ethanol. mdpi.com

The development of these metal-ligand systems is a significant area of research in coordination chemistry. By making subtle changes to the ligand structure—for example, by creating dissymmetric versions where the two thiosemicarbazone arms are different—researchers can fine-tune the electronic and structural properties of the resulting metal complexes. researchgate.net This control is crucial for designing molecules with specific functions, from the radiopharmaceuticals discussed earlier to catalysts and sensors. researchgate.netresearchgate.net The reliable formation of stable complexes also positions these ligands as potential tools in analytical chemistry for the detection of metal ions. nih.gov

| Ligand Type | Metal Ion | Resulting Complex Type/Formula | Field of Study | Reference |

|---|---|---|---|---|

| Dissymmetric bis(thiosemicarbazone) | Nickel(II) | [NiL] | Photocatalysis, Coordination Chemistry | mdpi.com |

| 2-butanone thiosemicarbazone (mixed with 1,10-phenanthroline) | Cu(II), Fe(II), Co(II), Zn(II) | Mixed-ligand complexes | Bioinorganic Chemistry | nih.gov |

| Butanedione-monoxime thiosemicarbazones | Cu(II), Ni(II), Pd(II) | Monomeric and dimeric complexes | Coordination Chemistry, NMR Characterization | tntech.edu |

| Hybrid thiosemicarbazone–alkylthiocarbamate | Cu(II), Ni(II), Zn(II) | [CuL], [NiL], [ZnL] | Medicinal Inorganic Chemistry | osti.gov |

Future Research Directions and Translational Perspectives

Rational Design of Novel 2,3-Butanedione (B143835) Dithiosemicarbazone Derivatives with Enhanced Target Specificity

The future of 2,3-butanedione dithiosemicarbazone in therapeutics hinges on the rational design of new derivatives with improved efficacy and target specificity. This involves modifying the core structure to enhance interactions with biological targets while minimizing off-target effects.

One promising approach is the synthesis of unsymmetrical bis(thiosemicarbazone) ligands. bath.ac.uk Unlike their symmetrical counterparts, these unsymmetrical derivatives offer a greater degree of structural diversity, which can be exploited to fine-tune their biological activity. For instance, the introduction of different substituents on the thiosemicarbazide (B42300) moieties can alter the lipophilicity, electronic properties, and steric hindrance of the resulting metal complexes, thereby influencing their cellular uptake and interaction with specific biomolecules. acs.org

Furthermore, the incorporation of functional groups capable of forming additional interactions with target proteins is a key strategy. This can include hydrogen bond donors and acceptors, charged moieties, or hydrophobic groups. For example, attaching a benzoic acid group to the thiosemicarbazone backbone provides a handle for conjugation to peptides, potentially enabling targeted delivery to cancer cells overexpressing specific receptors. nih.gov

The choice of the metal center is also a critical aspect of the design process. While copper complexes have been extensively studied, other metals such as zinc, nickel, and gold can confer unique properties to the resulting complexes. ontosight.airesearchgate.netmdpi.com For instance, zinc complexes are often fluorescent, which can be advantageous for cellular imaging studies. google.com The coordination geometry of the metal ion, which can be influenced by the ligand structure, also plays a crucial role in determining the biological activity. ontosight.aimdpi.com

Exploration of Unconventional Therapeutic Targets and Biological Mechanisms

While the anticancer properties of this compound derivatives have been a major focus, future research should explore their potential against a wider range of diseases and biological targets. The ability of these compounds to interact with various biomolecules suggests that their therapeutic applications could extend beyond oncology.

For instance, the potential of these compounds as antiviral and antifungal agents warrants further investigation. nih.gov The mechanism of action in these contexts is likely to involve the chelation of essential metal ions or the inhibition of key microbial enzymes.

Another area of interest is their application in neurodegenerative diseases. Some copper bis(thiosemicarbazone) complexes have been shown to modulate the expression and function of P-glycoprotein, an important transporter at the blood-brain barrier. nih.gov This suggests that these compounds could be used to enhance the delivery of drugs to the brain or to facilitate the clearance of toxic molecules like amyloid-beta. bath.ac.uknih.gov

The generation of reactive oxygen species (ROS) by some thiosemicarbazone complexes, particularly in the presence of iron, opens up possibilities for their use in photodynamic therapy or other ROS-mediated therapeutic strategies. nih.gov Understanding the precise mechanisms by which these compounds induce oxidative stress will be crucial for developing effective and selective therapies.

Integration of Computational and Experimental Methodologies for Accelerated Discovery

The integration of computational and experimental approaches is set to revolutionize the discovery and development of new this compound-based drugs. Computational methods can significantly accelerate the design and screening process, reducing the time and cost associated with traditional laboratory-based research.

Quantum chemical simulations, for example, can be used to predict the electronic structure, stability, and reactivity of novel derivatives. researchgate.net This information can help to prioritize candidates for synthesis and experimental evaluation. Molecular docking studies can provide insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective inhibitors. bohrium.com

These in silico methods, when combined with experimental techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, provide a powerful toolkit for structure-activity relationship (SAR) studies. researchgate.netmdpi.com By correlating the structural features of the compounds with their biological activity, researchers can develop predictive models that facilitate the rational design of new and improved derivatives.

Development of Multi-Modal Imaging and Theranostic Agents Utilizing this compound Complexes

The ability of this compound to form stable complexes with a variety of metal ions, including radioactive isotopes, makes it an excellent platform for the development of imaging and theranostic agents. nih.gov Theranostics combines therapeutic and diagnostic capabilities into a single agent, allowing for personalized medicine approaches.

By incorporating a fluorescent dye into the ligand structure, it is possible to create dual-modal imaging agents that can be detected by both nuclear imaging techniques (like PET or SPECT) and fluorescence microscopy. nih.gov This can provide complementary information about the biodistribution and cellular localization of the agent. nih.gov The intrinsic fluorescence of some thiosemicarbazone backbones, such as those derived from acenaphthenequinone, can also be exploited for this purpose. bath.ac.uk

Furthermore, the development of stimuli-responsive theranostic agents is a particularly exciting area of research. nih.gov For example, liposomes containing nickel-bis(dithiolene) complexes can be designed to release their drug payload upon near-infrared light irradiation, which also generates a photoacoustic signal for imaging. nih.gov This allows for on-demand drug delivery and real-time monitoring of the therapeutic response.